

Application Notes and Protocols: Carmichaenine E Analytical Standard

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Compound of Interest

Compound Name: *Carmichaenine E*

Cat. No.: *B15594935*

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Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the aerial parts of *Aconitum carmichaeli*. As a member of this structurally complex and biologically active class of natural products, **Carmichaenine E** is of significant interest for phytochemical analysis, pharmacological research, and as a reference standard in drug development and quality control. The diterpenoid alkaloids from *Aconitum* species are known for their wide range of biological activities, including analgesic, anti-inflammatory, and cardiotoxic effects. Accurate quantification of these compounds is crucial for ensuring the safety and efficacy of traditional medicines and for the development of new therapeutic agents.

This document provides detailed application notes and protocols for the use of **Carmichaenine E** as an analytical standard, including its physicochemical properties, recommended analytical methodologies, and potential biological context.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for the **Carmichaenine E** analytical standard.

Property	Value	Source / Method
Chemical Formula	C ₃₁ H ₄₃ NO ₈	Mass Spectrometry
Molecular Weight	557.68 g/mol	Calculated
CAS Number	2065228-63-7	Chemical Abstracts Service
Purity (by HPLC)	>98%	Certificate of Analysis (BioCrick BCN7730)[1]
Appearance	White to off-white powder	Visual Inspection
Solubility	Soluble in methanol, ethanol, acetonitrile, chloroform. Sparingly soluble in water.	Inferred from analytical protocols and chemical structure
Storage Conditions	-20°C, protected from light and moisture	Recommended for long-term stability

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of **Carmichaenine E** using reverse-phase HPLC with UV detection. This method is based on established protocols for the analysis of diterpenoid alkaloids from *Aconitum carmichaeli*.

3.1.1. Materials and Reagents

- **Carmichaenine E** analytical standard
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Formic acid (≥98%)

- 0.45 µm syringe filters

3.1.2. Instrumentation

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Data acquisition and processing software

3.1.3. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Carmichaenine E** and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.4. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A and B
Gradient Program	0-5 min, 10% B; 5-25 min, 10-50% B; 25-35 min, 50-90% B; 35-40 min, 90% B
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 235 nm
Injection Volume	10 µL

3.1.5. Data Analysis

Construct a calibration curve by plotting the peak area of **Carmichaenine E** against the concentration of the working standard solutions. The concentration of **Carmichaenine E** in unknown samples can be determined from this calibration curve.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qToF-MS) for Identification and Characterization

This protocol is suitable for the sensitive and selective identification of **Carmichaenine E** in complex matrices, such as plant extracts.

3.2.1. Materials and Reagents

- As per the HPLC protocol, but with LC-MS grade solvents.

3.2.2. Instrumentation

- UPLC system coupled to a qToF mass spectrometer with an electrospray ionization (ESI) source.
- C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mass spectrometry data analysis software.

3.2.3. UPLC Conditions

Parameter	Condition
Column	C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase	Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Gradient Program	To be optimized, a similar gradient to HPLC can be adapted.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	2 μ L

3.2.4. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	ESI Positive
Capillary Voltage	3.0 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temp.	350°C
Scan Range	m/z 100-1000
Data Acquisition	MS and MS/MS modes

3.2.5. Data Analysis

Carmichaenine E can be identified by its accurate mass ($[M+H]^+$) and characteristic fragmentation pattern in the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of **Carmichaenine E**.

3.3.1. Sample Preparation

Dissolve approximately 5-10 mg of **Carmichaenine E** in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

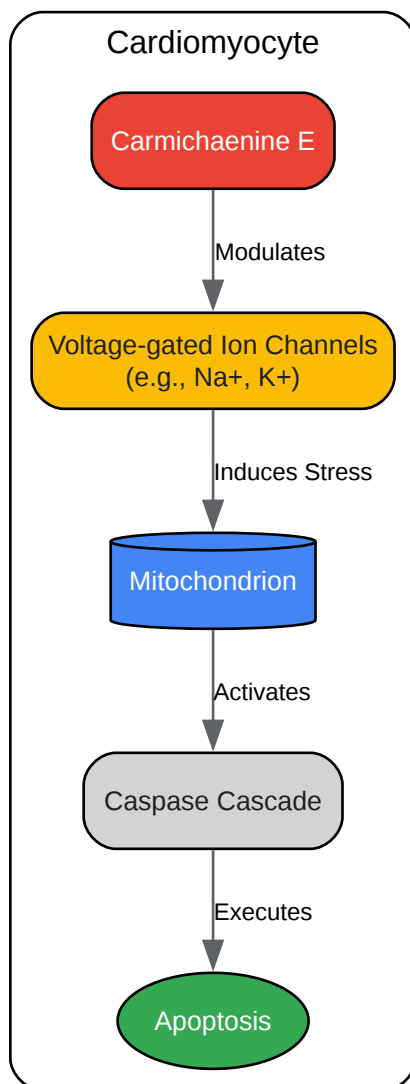
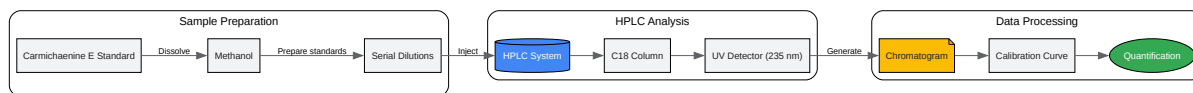
3.3.2. Data Acquisition

Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). The acquired data should be consistent with the known structure of **Carmichaenine E**.

Stability and Storage

- **Short-term Storage:** Store solutions at 2-8°C for up to 24 hours.
- **Long-term Storage:** The solid standard should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the standard is expected to be stable for at least one year.
- **Stability Studies:** For quantitative applications, it is recommended to perform periodic stability assessments of the standard solutions. A general approach involves analyzing the standard solution at regular intervals and comparing the peak area to that of a freshly prepared standard.

Visualizations



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References

- 1. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
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